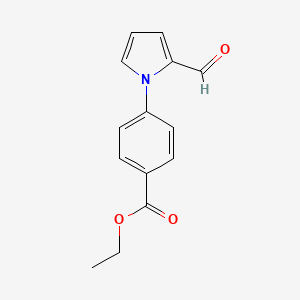

ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-(2-formylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14(17)11-5-7-12(8-6-11)15-9-3-4-13(15)10-16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNPMYNBUFWURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382867 | |

| Record name | Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86454-37-7 | |

| Record name | Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86454-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 2 Formyl 1h Pyrrol 1 Yl Benzoate

Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Moiety

The pyrrole ring is an electron-rich five-membered heterocycle, generally prone to electrophilic substitution. However, in ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate, the reactivity of the pyrrole ring is significantly modulated. The presence of the electron-withdrawing formyl group at the C2 position and the N-aryl substituent deactivates the pyrrole ring towards electrophilic attack. The formyl group's deactivating effect is a known characteristic in pyrrole chemistry. bohrium.commdpi.com Consequently, electrophilic substitution reactions, such as nitration or halogenation, would require harsh conditions and may lead to a mixture of products or reaction at the more activated benzoate (B1203000) ring.

Conversely, the molecule possesses distinct electrophilic sites amenable to nucleophilic attack. The most prominent electrophilic centers are the carbonyl carbon of the formyl group and the carbonyl carbon of the ethyl ester. Nucleophiles will preferentially attack these sites over the pyrrole ring itself. While the pyrrole ring is electron-rich, it does not typically act as a nucleophile in the traditional sense, as its lone pair on the nitrogen is integral to its aromatic sextet. However, the pyrrole ring can act as a nucleophile in reactions like the Friedel-Crafts alkylation, particularly at the C3 or C4 positions, though this is tempered by the deactivating substituents. researchgate.netprinceton.edu

Reactions of the Formyl Group (e.g., Schiff Base Formation, Aldol (B89426) Condensations, Wittig Reactions)

The formyl group at the C2 position is a key site for a variety of classic carbonyl reactions.

Schiff Base Formation: The aldehyde readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. amazonaws.com This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. These Schiff bases can be valuable intermediates for further functionalization or for the synthesis of metal complexes. researchgate.net

Aldol Condensations: The formyl group can participate in aldol condensations. In the presence of a base, the aldehyde can react with enolates or other nucleophiles. For instance, a crossed-aldol condensation between this compound and a ketone like acetone (B3395972) would yield a β-hydroxy carbonyl compound, which can then be dehydrated to form an α,β-unsaturated ketone. Studies on 2-acetylpyrrole (B92022) have shown successful crossed-aldol condensations with various aromatic aldehydes. researchgate.net

Wittig Reactions: The Wittig reaction provides a powerful method for converting the formyl group into an alkene. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com Reaction with a phosphorus ylide (a Wittig reagent) replaces the carbonyl C=O bond with a C=C double bond. nrochemistry.com The stereochemical outcome of the reaction depends on the nature of the ylide used; stabilized ylides generally yield E-alkenes, while non-stabilized ylides favor the formation of Z-alkenes. organic-chemistry.org This reaction offers a direct route to vinyl-substituted pyrroles from the parent aldehyde.

Table 1: Examples of Potential Wittig Reactions

| Wittig Reagent (Ph₃P=CHR) | R Group | Expected Alkene Product | Ylide Type | Predicted Stereochemistry |

|---|---|---|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | -H | Ethyl 4-(2-vinyl-1H-pyrrol-1-yl)benzoate | Non-stabilized | N/A |

| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | -CO₂Et | Ethyl 4-(2-(2-ethoxycarbonylvinyl)-1H-pyrrol-1-yl)benzoate | Stabilized | (E)-isomer |

| Benzylidenetriphenylphosphorane (Ph₃P=CHPh) | -Ph | Ethyl 4-(2-styryl-1H-pyrrol-1-yl)benzoate | Semi-stabilized | Mixture of (E) and (Z) |

Reactivity at the Benzoate Ester (e.g., Hydrolysis, Transesterification)

The ethyl benzoate functionality can undergo nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid. This transformation can be achieved under either acidic or basic (saponification) conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in an aqueous-alcoholic solvent, is generally irreversible due to the formation of the carboxylate salt. Kinetic studies on the hydrolysis of various ethyl benzoates have been extensively performed, showing the influence of substituents and solvent on reaction rates. nih.govchemicaljournals.comdatapdf.com

Transesterification: The ethyl ester can be converted to other esters through transesterification. organic-chemistry.org This reaction involves treating the compound with a different alcohol in the presence of an acid or base catalyst. googleapis.com For example, reacting it with methanol (B129727) would yield mthis compound. This process is an equilibrium, and it is often driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

Table 2: Conditions for Hydrolysis of the Benzoate Ester

| Reaction Type | Reagents | Solvent | Product |

|---|---|---|---|

| Basic Hydrolysis (Saponification) | NaOH or KOH | Water/Ethanol | Sodium or Potassium 4-(2-formyl-1H-pyrrol-1-yl)benzoate |

| Acidic Hydrolysis | H₂SO₄ or HCl | Water/Dioxane | 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid |

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound is amenable to intramolecular cyclization reactions, which can lead to the formation of more complex polycyclic systems. For instance, an intramolecular Friedel-Crafts-type reaction could occur between the pyrrole ring and the benzoate ring under strong acid catalysis. This would likely involve the acylation or alkylation of the electron-rich pyrrole ring by a carbocation generated on the benzoate portion, potentially leading to fused ring systems. Studies have shown that N-aryl ureas can undergo intramolecular cyclization. ulaval.ca Similarly, related N-aryl pyrrole systems have been used to create spiroheterocycles. mdpi.com

Another possibility is a cyclization involving the formyl group and the ortho position of the N-phenyl ring. While the para-substitution of the current molecule prevents direct cyclization, a related ortho-substituted analogue could undergo such a reaction, for example, via a Lewis acid-mediated 1,5-hydride shift and subsequent isomerization to form pyrrole-fused heterocycles. datapdf.com

Exploration of Radical and Photochemical Transformations

The conjugated system of this compound suggests a rich potential for radical and photochemical reactions. Radical reactions typically proceed through initiation, propagation, and termination steps. libretexts.orgmasterorganicchemistry.com For this molecule, a radical initiator could lead to hydrogen abstraction from the formyl group, generating a pyrroyl radical that could participate in dimerization or other radical processes. ibm.com

Photochemical transformations offer intriguing possibilities. N-arylpyrroles can participate in light-induced reactions. nih.govresearchgate.net For example, visible-light-promoted photocatalysis can be used to convert furans into pyrroles or to achieve [3+2] cycloadditions to form pyrroles. rsc.orgacs.org It is plausible that irradiation of this compound, particularly in the presence of a photosensitizer, could induce intramolecular cyclizations or other rearrangements, potentially leading to novel heterocyclic scaffolds.

Metal-Mediated and Organocatalytic Reactions involving the Compound

The compound is a prime candidate for a range of modern catalytic transformations.

Organocatalysis: The pyrrole moiety can act as a nucleophile in organocatalytic Friedel-Crafts alkylations. researchgate.netrsc.org Chiral secondary amines or phosphoric acids can catalyze the enantioselective addition of the pyrrole ring to electrophiles like α,β-unsaturated aldehydes, typically at the C3-position. princeton.edunih.gov The formyl group, while deactivating, also provides a handle for other transformations that could be coupled with organocatalytic steps.

Table 3: Potential Organocatalytic Reactions

| Reaction Type | Electrophile | Typical Catalyst | Expected Product Site of Attack |

|---|---|---|---|

| Friedel-Crafts Alkylation | α,β-Unsaturated Aldehyde | Chiral Secondary Amine (e.g., Diphenylprolinol silyl (B83357) ether) | C3-position of pyrrole |

| Friedel-Crafts Alkylation | N-Acyl Imines | Chiral Phosphoric Acid | C3-position of pyrrole |

| Michael Addition | Nitro-olefins | Chiral Thiourea | C3-position of pyrrole |

Metal-Mediated Reactions: The molecule offers several sites for metal coordination, including the formyl oxygen, the ester carbonyl, and the pyrrole nitrogen. Copper-catalyzed cross-coupling reactions are effective for the N-arylation of anilines using ligands like pyrrole-2-carboxylic acid, a close relative of the target molecule's core. nih.gov This suggests that the N-aryl bond in the title compound could potentially be formed via such a copper-catalyzed process. Furthermore, the pyrrole ring itself can be functionalized through metal-catalyzed cross-coupling reactions. For instance, Ti-catalyzed [2+2+1] pyrrole synthesis can be followed by a one-pot Suzuki coupling to introduce aryl groups at the 2-position, demonstrating the utility of metal catalysis in building and functionalizing such scaffolds. nih.gov Site-selective dehydrogenative cross-coupling catalyzed by copper has also been used to create pyrrole-annulated heterocycles. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution.

¹H NMR would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (proton count). For this molecule, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet), the protons on the benzene (B151609) ring (likely two doublets in the aromatic region), the protons on the pyrrole (B145914) ring (three distinct signals), and the aldehyde proton (a singlet at a downfield chemical shift).

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, allowing for the identification of carbonyl carbons (from the ester and aldehyde), aromatic and pyrrole ring carbons, and the aliphatic carbons of the ethyl group.

Without experimental spectra, a data table of chemical shifts and coupling constants cannot be compiled.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate, characteristic absorption bands would be expected for the aldehyde C=O stretch, the ester C=O stretch, C-H stretches (aromatic and aliphatic), C-N stretching, and C=C stretching from the aromatic and pyrrole rings. The precise wavenumbers would confirm the chemical environment of these groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insight into the electronic transitions within the molecule. The conjugated system, encompassing the benzene ring, the pyrrole ring, and the formyl group, would be expected to produce characteristic absorption maxima (λmax) in the UV-Vis spectrum.

Specific absorption data is not available in the reviewed literature.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, GC-MS, HRMS)

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C14H13NO3). The monoisotopic mass of the compound is 243.089543 g/mol .

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would be used to generate the molecular ion. The subsequent fragmentation pattern observed in the mass spectrum would offer structural confirmation, with expected fragments corresponding to the loss of the ethyl group, the ethoxy group, the formyl group, and cleavages of the pyrrole and benzene rings.

A table of fragmentation patterns cannot be created without access to experimental mass spectra.

X-ray Diffraction Crystallography for Precise Solid-State Structure Determination

Should the compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its precise three-dimensional structure in the solid state. This technique would yield exact bond lengths, bond angles, and information about the planarity of the ring systems and the conformation of the molecule. It would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice. No crystallographic data for this compound has been deposited in public databases.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Thermal Analysis) and Pyrolysis Studies for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) would be used to assess the thermal stability of the compound. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures, while DTA detects exothermic or endothermic transitions like melting or decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) could be used to study the degradation products, providing insight into the thermal decomposition pathways of the molecule. Studies on similar pyrrole ester fragrance precursors have utilized these methods to understand their thermal behavior.

No specific thermal analysis data has been published for this compound.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) would be a primary tool for determining the purity of the final product. A single, sharp peak under various conditions would be indicative of a pure compound.

Gas Chromatography (GC) , if the compound is sufficiently volatile and thermally stable, could also be used for purity analysis.

While vendors of related compounds specify purity as determined by HPLC, specific chromatograms or retention data for this compound are not available.

Computational and Theoretical Chemistry Studies on Ethyl 4 2 Formyl 1h Pyrrol 1 Yl Benzoate

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) and ab initio methods are cornerstones of quantum chemical calculations, offering a detailed picture of a molecule's electronic structure and its most stable three-dimensional arrangement, known as the optimized geometry. These calculations solve the Schrödinger equation, albeit with different approximations, to determine electron density and, from it, the molecule's energy and other properties. For complex organic molecules like ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost. researchgate.net

Table 1: Illustrative Comparison of Selected Experimental and Calculated Bond Lengths (Å) for a Related Pyrrole (B145914) Derivative Data presented here is for a structurally related compound, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, to illustrate the typical output of DFT calculations.

| Bond | Experimental (Å) | Calculated (DFT/B3LYP) (Å) |

|---|---|---|

| C=O (ester) | 1.215 | 1.218 |

| C-O (ester) | 1.345 | 1.350 |

| C-N (pyrrole) | 1.380 | 1.385 |

Source: Adapted from similar studies on pyrrole derivatives. researchgate.net

These calculations would reveal the planarity of the pyrrole ring and the relative orientations of the formyl and ethyl benzoate (B1203000) substituents in this compound.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The reactivity of a molecule—where it is likely to be attacked by electrophiles or nucleophiles—can be predicted using computational tools like Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) analysis.

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atoms of the formyl and ester groups, indicating these as sites for electrophilic interaction.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In a study on a similar pyrrole derivative, the HOMO-LUMO gap was found to be a key indicator of its reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Pyrrole Derivative This data is for a related compound and serves to illustrate the typical parameters obtained from FMO analysis.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.9 |

| Energy Gap (ΔE) | 4.6 |

| Ionization Potential | 6.5 |

Source: Adapted from studies on analogous compounds. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would likely be distributed over the electron-withdrawing formyl and benzoate groups.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It helps to understand intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the molecule's stability.

For example, a key interaction would be the charge transfer from the lone pair of the pyrrole nitrogen to the antibonding π* orbitals of the adjacent C=C bonds in the ring. Similarly, interactions between the oxygen lone pairs of the formyl and ester groups and the neighboring π* orbitals would be identified. These interactions are crucial for understanding the electronic communication between the different functional groups within the molecule.

Spectroscopic Parameter Prediction and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of the experimental results.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. While the calculated frequencies are often systematically higher than the experimental values, they can be scaled by an appropriate factor to achieve good agreement. In studies of related pyrrole compounds, the calculated vibrational frequencies have shown excellent correlation with experimental FT-IR spectra, helping to assign the observed vibrational modes to specific bond stretches, bends, and torsions. nih.gov

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. A comparison between the calculated and experimental chemical shifts for a related pyrrole derivative, ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone, demonstrated good agreement, aiding in the structural confirmation of the compound. nih.gov

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) can be compared with the experimental UV-Vis spectrum to understand the nature of the electronic transitions, typically π → π* and n → π* transitions.

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related Pyrrole Derivative

| Spectroscopic Data | Experimental | Calculated (DFT) |

|---|---|---|

| FT-IR: C=O stretch (cm⁻¹) | 1680 | 1705 (scaled) |

| ¹H NMR: Aldehyde H (ppm) | 9.8 | 9.7 |

Source: Data is illustrative and based on findings from similar compounds. researchgate.netnih.gov

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This provides a detailed understanding of how a reaction proceeds.

For this compound, computational modeling could be used to explore its reactivity in various chemical transformations. For example, the mechanism of its synthesis, likely a variation of the Paal-Knorr pyrrole synthesis, could be investigated. The calculations would help to determine the rate-determining step and the role of any catalysts involved.

Furthermore, the reactivity of the formyl group in reactions such as aldol (B89426) condensation or the formation of Schiff bases could be modeled. Theoretical studies on the reaction of related pyrrole compounds have successfully elucidated the preference for certain reaction pathways over others. For instance, in the reaction of nitrosoalkenes with pyrrole derivatives, DFT calculations have been used to analyze the frontier molecular orbitals and determine whether the reaction proceeds via a hetero-Diels-Alder or a conjugate addition mechanism. Such studies provide invaluable insights that can guide the design of new synthetic routes and the prediction of product distributions.

Advanced Applications in Chemical Sciences

Role as a Versatile Synthetic Building Block in Fine Chemical Synthesis

The chemical architecture of ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate, which combines a reactive 2-formylpyrrole moiety with an N-aryl substituent, positions it as a highly versatile building block in fine chemical synthesis. The aldehyde group is a key functional handle that can participate in a wide array of chemical transformations, allowing for the construction of more complex molecular frameworks.

The 2-formylpyrrole unit is a critical precursor in the synthesis of various heterocyclic compounds, including porphyrins and dipyrromethenes, which are themselves foundational to many functional dyes and catalysts. rsc.org The presence of the N-aryl substituent, specifically the ethyl benzoate (B1203000) group, offers a site for further functionalization or can be used to tune the electronic properties of the resulting molecules. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups or used to attach the molecule to a solid support.

The synthesis of 2-formylpyrroles can be achieved through various methods, including the Vilsmeier-Haack reaction on N-substituted pyrroles or the oxidation of the corresponding 2-methylpyrrole derivatives. organic-chemistry.org More contemporary methods focus on greener and more efficient routes, such as iodine/copper-mediated oxidative annulation. organic-chemistry.org The reactivity of the aldehyde group allows for condensations with a variety of nucleophiles, including amines, active methylene (B1212753) compounds, and pyrroles, to build up molecular complexity. This reactivity is central to its utility in creating a diverse library of compounds for various chemical and biological investigations. rsc.org

A notable application of 2-formylpyrrole derivatives is in the synthesis of dipyrromethane scaffolds. These are key intermediates for producing porphyrins and BODIPY (boron-dipyrromethene) dyes. The acid-catalyzed condensation of a 2-formylpyrrole with a pyrrole (B145914) derivative is a common strategy to access dipyrromethanes. nih.gov The specific substitution on the N-aryl ring of this compound can influence the reaction kinetics and the properties of the final products.

Precursor for Advanced Materials and Functional Molecules

The unique electronic and structural features of this compound make it an attractive starting material for the synthesis of advanced materials and functional molecules with tailored properties.

Development of Conjugated Polymers and Conducting Materials

Pyrrole-based conjugated polymers have been extensively studied for their applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). numberanalytics.comacs.org The pyrrole ring is an electron-rich heterocycle that can facilitate charge transport along the polymer backbone. researchgate.net The formyl group of this compound provides a convenient reactive site for polymerization reactions.

For example, condensation polymerization with other difunctional monomers can lead to the formation of conjugated polymers with alternating donor-acceptor units, a common strategy for tuning the band gap and charge carrier mobilities of the resulting materials. rsc.orgresearchgate.net The N-aryl substituent can influence the solubility and solid-state packing of the polymer chains, which are critical factors for device performance. nih.gov A modular approach to synthesizing polymers from functionalized N-arylpyrroles allows for the fine-tuning of these properties. nih.gov

Below is a table showcasing examples of pyrrole-based conjugated polymers and their properties, illustrating the potential of polymers derived from precursors like this compound.

| Polymer Repeating Unit | Synthesis Method | Key Properties | Potential Application |

| Pyrrole and Thiophene | Electropolymerization | High electrical conductivity | Conducting material |

| Diketopyrrolopyrrole and Thiophene | Stille Coupling | High charge carrier mobility | Organic Field-Effect Transistors (OFETs) nih.gov |

| N-aryl-2,5-di(thiophenyl)pyrrole | Paal-Knorr synthesis followed by polymerization | Good solubility and thermal stability | Organic Electronics nih.gov |

| Pyrrole and Triphenylamine | Not specified | Strong two-photon absorption | Optical Materials nih.gov |

Components in Organic Dyes or Pigments

The 2-formylpyrrole moiety is a cornerstone in the synthesis of a prominent class of fluorescent dyes known as BODIPY dyes. researchgate.net These dyes are prized for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. nih.gov The synthesis of BODIPY dyes typically involves the condensation of a 2-formylpyrrole with a pyrrole, followed by oxidation and complexation with boron trifluoride. beilstein-journals.org

This compound can serve as a precursor to unsymmetrically substituted BODIPY dyes. The ethyl benzoate group allows for the introduction of functionality that can be used to conjugate the dye to other molecules, such as biomolecules for imaging applications, or to tune its photophysical properties. For instance, the electron-withdrawing nature of the benzoate group can influence the absorption and emission wavelengths of the resulting dye. researchgate.net

The following table presents examples of BODIPY dyes synthesized from 2-formylpyrrole precursors and their characteristic photophysical properties.

| BODIPY Dye Structure | Precursor | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| meso-(4-nitrophenyl)-BODIPY | 4-nitrobenzaldehyde, 2,4-dimethylpyrrole | ~525 | ~545 | High |

| 3-formyl-BODIPY derivative | Functionalized 2-formylpyrrole | Not Specified | Not Specified | Not Specified |

| meso-naphthyl-BODIPY | 4-dimethylamino-1-naphthaldehyde, 2,4-dimethylpyrrole | ~560 | ~580 | Moderate mdpi.com |

| BODIPY with ethynyl (B1212043) functionality | Dipyrromethane-substituted 3-pyrrolyl BODIPY | Not Specified | Near-infrared emission | Not Specified nih.gov |

Ligand Chemistry in Coordination Complexes for Catalysis

The nitrogen atom of the pyrrole ring and the oxygen atom of the formyl group in this compound can act as donor atoms for metal ions, making it a potential ligand for the formation of coordination complexes. More commonly, the formyl group is reacted with an amine to form a Schiff base, which then acts as a multidentate ligand. Pyrrole-based Schiff base ligands have been extensively used to create stable complexes with a variety of transition metals, which can then be employed as catalysts in a range of organic transformations. researchgate.netjetir.org

The resulting metal complexes have shown catalytic activity in oxidation reactions, C-C coupling reactions, and polymerization reactions. researchgate.net The electronic properties of the ligand, which can be modulated by the substituent on the N-aryl ring, play a crucial role in determining the catalytic activity and selectivity of the metal center. For example, pyrrole-2-carboxylic acid has been shown to be an effective ligand for copper-catalyzed arylation reactions. nih.gov The structural analogue, this compound, could potentially be used to generate ligands for similar catalytic systems.

Pyrrole-based pincer ligands have also gained significant attention in coordination chemistry and catalysis due to the stability they impart to the metal center. utsa.edunih.gov While this compound is not a pincer ligand itself, it can be chemically modified to incorporate additional coordinating arms, thereby creating novel pincer-type architectures.

The table below provides examples of catalytic applications of metal complexes with pyrrole-based ligands.

| Ligand Type | Metal | Catalytic Reaction | Reference |

| Pyrrole-based Schiff base | Ruthenium(II) | Oxidation of primary alcohols | researchgate.net |

| Pyrrole-2-carboxylic acid | Copper(I) | Monoarylation of anilines | nih.gov |

| Pyrrole-based PNP pincer | Iron | Alkyne hydrosilylation | utsa.edu |

| Pyrrole-based Schiff base | Zinc(II) | DNA cleavage | jetir.org |

Analytical Standards in Chemical Research

In analytical chemistry, a primary analytical standard is a substance of very high purity that is used to calibrate instruments and validate analytical methods. alfa-chemistry.com For a compound to serve as an analytical standard, it must be a stable, non-hygroscopic solid with a high molecular weight and a well-defined chemical formula. cymitquimica.com

This compound, as a stable, crystalline solid, has the potential to be used as an analytical standard in chemical research, particularly in the context of developing and validating analytical methods for related compounds. cyberleninka.ruchemistai.org For instance, it could be used as a reference compound in chromatographic techniques like HPLC or GC to identify and quantify related pyrrole derivatives in complex mixtures. Its well-defined structure can also be used for the calibration of spectroscopic instruments such as NMR and mass spectrometers. govinfo.gov The use of well-characterized organic compounds as standards is crucial for ensuring the accuracy and reproducibility of experimental results in research and industrial settings. cymitquimica.com

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Methodologies for Derivatives

The development of efficient and environmentally benign synthetic routes to derivatives of ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a primary area for future research. While classical methods like the Paal-Knorr synthesis are established for creating N-aryl pyrroles researchgate.netresearchgate.net, emerging methodologies promise improved sustainability and access to a wider range of functionalized analogs.

One promising trend is the adoption of greener reaction conditions. For instance, the use of high hydrostatic pressure has been shown to facilitate catalyst- and solvent-free Paal-Knorr cyclizations, often resulting in rapid product formation and high yields. researchgate.net Another sustainable approach involves the one-step reduction of 2-thionoester pyrroles using Raney® nickel to yield 2-formyl pyrroles. researchgate.netnih.govrsc.org This method circumvents the traditional, often harsh, multi-step process of hydrolysis, decarboxylation, and formylation, thereby improving atom economy. researchgate.netnih.gov

Future work could focus on adapting these modern techniques to synthesize a library of derivatives by varying the substituents on both the pyrrole (B145914) and the benzoate (B1203000) rings. Copper-catalyzed aerobic cyclization is another mild and efficient method for producing substituted pyrroles that could be explored for creating novel derivatives. alliedacademies.org

Table 1: Comparison of Synthetic Methodologies for 2-Formyl Pyrrole Derivatives

| Methodology | Description | Potential Advantages for Derivatives |

|---|---|---|

| High Hydrostatic Pressure (HHP) Paal-Knorr | Catalyst- and solvent-free cyclization of a 1,4-dicarbonyl compound with a primary amine under high pressure. researchgate.net | Environmentally friendly, rapid reaction times, high yields. researchgate.net |

| Reduction of 2-Thionoester Pyrroles | One-step desulfurative reduction of a 2-thionoester precursor to a 2-formyl group using Raney® nickel. researchgate.netnih.gov | More streamlined than traditional routes, avoids harsh reagents, better atom economy. researchgate.netnih.gov |

| Copper-Catalyzed Aerobic Synthesis | Cyclization using a copper catalyst under aerobic conditions. alliedacademies.org | Utilizes mild conditions and molecular oxygen as an oxidant. alliedacademies.org |

Investigation of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of this compound is largely dictated by the interplay between the formyl group, the pyrrole ring, and the N-aryl substituent. While the formyl group's role as a precursor in condensation reactions is well-known, its full reactive potential, especially in concert with the N-benzoate moiety, remains an area ripe for discovery.

A key research direction is the exploration of chemoselectivity. Studies on N-acylpyrroles have demonstrated that the choice of base can dictate the reaction pathway, leading to either an anionic Fries rearrangement (a "pyrrole dance") or a C-H functionalization of an external reagent. rsc.org Applying similar principles to this compound could unveil novel transformations, potentially allowing for selective functionalization at different positions of the pyrrole or benzoate ring.

Furthermore, the pyrrole ring itself can participate in various reactions. The reaction of pyrroles with nitrosoalkenes, for example, can proceed through either a hetero-Diels-Alder reaction or a conjugate addition, depending on the substituents. frontiersin.org Investigating analogous reactions with this compound could lead to the synthesis of complex, highly functionalized heterocyclic systems.

Table 2: Potential Chemical Transformations for Exploration

| Reaction Type | Description | Potential Outcome for this compound |

|---|---|---|

| Base-Mediated Rearrangement/Functionalization | Utilizing different bases to control the reaction pathway of the N-aryl substituent. rsc.org | Selective synthesis of 2-aroylpyrrole isomers or functionalization of other substrates. rsc.org |

| Cycloaddition Reactions | Reacting the pyrrole ring as a diene or dienophile with various partners, such as nitrosoalkenes. frontiersin.org | Formation of novel fused heterocyclic systems with potential biological activity. |

| Condensation Reactions | Utilizing the formyl group to react with active methylene (B1212753) compounds. alliedacademies.org | Synthesis of extended conjugated systems, such as pyrrole analogues of combretastatins or propenoate derivatives. alliedacademies.org |

Integration into Emerging Fields of Supramolecular Chemistry or Nanochemistry

The structural features of this compound make it an attractive building block for supramolecular chemistry and nanotechnology. The presence of hydrogen bond acceptors (the carbonyls of the formyl and ester groups) and the potential for π-π stacking interactions involving the pyrrole and benzene (B151609) rings suggest that this molecule can self-assemble into ordered structures.

Research has shown that related pyrrole derivatives can form dimers through strong intermolecular hydrogen bonds between the pyrrole N-H (in unsubstituted pyrroles) and carbonyl oxygen atoms. researchgate.net Although the nitrogen in this compound is substituted, the carbonyl groups are available to interact with suitable hydrogen bond donors. Future investigations could explore the co-crystallization of this compound with other molecules to form well-defined supramolecular architectures, such as tapes, sheets, or porous frameworks.

The pyrrole unit is a fundamental component of porphyrins and other polypyrrolic macrocycles, which are central to fields like materials science and photodynamic therapy. researchgate.net The formyl group of this compound serves as a key handle for building these larger, complex structures, opening avenues for its integration into the synthesis of novel functional materials and nanostructures.

Development of Predictive Structure-Reactivity Relationships in Novel Chemical Systems

As new derivatives of this compound are synthesized and their reactivity explored, a significant opportunity will arise in the development of predictive computational models. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful tools for correlating molecular structure with chemical reactivity or biological activity. mdpi.comresearchgate.netfrontiersin.org

Future research can focus on building QSAR models for derivatives of this compound. By calculating a range of molecular descriptors (e.g., electronic, topological, and steric) for a series of synthesized analogs and correlating them with experimentally determined reactivity data, it will be possible to create predictive mathematical models. mdpi.comfrontiersin.org These models can elucidate the key structural features that govern a particular chemical transformation. For instance, a QSAR study could reveal how substituents on the benzoate ring influence the electrophilicity of the formyl carbon, thus predicting the rate of a nucleophilic addition reaction.

Such predictive models would accelerate the discovery of new chemical systems by enabling the rational, in-silico design of derivatives with tailored reactivity, moving beyond traditional trial-and-error synthesis. researchgate.net

常见问题

Q. What are the common synthetic routes for ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate?

The compound can be synthesized via condensation reactions. For example, ethyl 4-aminobenzoate derivatives react with carbonyl-containing intermediates (e.g., acetonyl acetone) under reflux in glacial acetic acid to form pyrrole-substituted benzoates . Another method involves Na₂S₂O₅-mediated cyclization in DMF, as demonstrated in the synthesis of structurally analogous methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate . Key reagents and conditions include temperature control (~1–3 hours reflux) and purification via recrystallization (ethanol yields ~65% purity) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as shown in crystallographic studies of related pyrrole derivatives . Complementary techniques include:

- FT-IR : To identify functional groups (e.g., formyl C=O stretch ~1700 cm⁻¹).

- NMR : ¹H/¹³C NMR for pyrrole proton environments and benzoate ester signals.

- Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the typical applications of this compound in medicinal chemistry?

The formyl-pyrrole moiety is a pharmacophore explored in antimicrobial agents. For example, 4-formyl-pyrazole benzoic acid derivatives exhibit potent activity against drug-resistant bacteria . The compound’s ester group enhances solubility for in vitro assays, while the formyl group allows further derivatization (e.g., Schiff base formation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Side products (e.g., over-oxidized pyrroles or ester hydrolysis) can be mitigated by:

- Solvent selection : Glacial acetic acid reduces hydrolysis compared to aqueous systems .

- Catalyst stoichiometry : Controlled Na₂S₂O₅ ratios prevent excessive cyclization .

- Temperature modulation : Reflux at 100–110°C balances reaction rate and byproduct suppression .

- Purification : Gradient recrystallization (e.g., ethanol/water mixtures) improves yield and purity .

Q. How does the electron-withdrawing formyl group influence the pyrrole ring’s reactivity?

The formyl group deactivates the pyrrole ring via conjugation, directing electrophilic substitution to the less electron-deficient positions (e.g., C-3 or C-5). This was observed in analogous 4-formyl-pyrazole systems, where nitration and halogenation occur at meta positions relative to the formyl group . Computational studies (e.g., DFT) could further quantify electronic effects.

Q. What strategies resolve discrepancies in reported melting points or spectral data across studies?

Discrepancies often arise from polymorphic forms or impurities. For example, recrystallization solvents (ethanol vs. acetone) can alter melting points by 2–5°C . Cross-validating spectral data with SC-XRD (e.g., C–C bond lengths <0.002 Å variance) ensures structural consistency . Reproducing synthesis under strictly controlled conditions (e.g., anhydrous DMF, inert atmosphere) minimizes experimental variability .

Q. How do structural modifications at the pyrrole’s 2-formyl position impact pharmacological activity?

Substituting the formyl group with bioisosteres (e.g., nitro or cyano) alters lipophilicity and target binding. In fluorophenyl-pyrazole derivatives, the formyl group’s presence correlated with 4–8× higher antimicrobial potency compared to non-formylated analogs . Further SAR studies could explore hybrid systems (e.g., coupling with thiazole or imidazole) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。